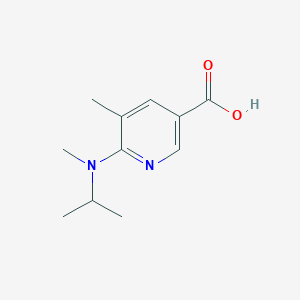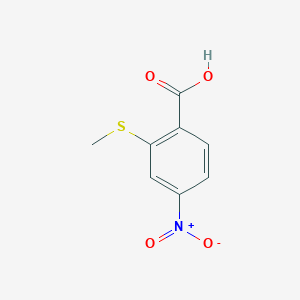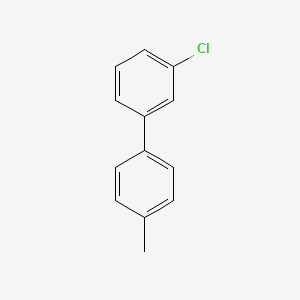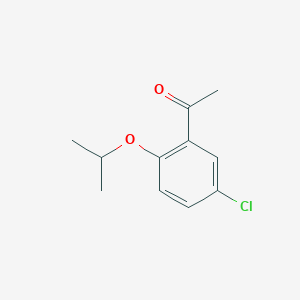
6-(Isopropylmethylamino)-5-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropylmethylamino)-5-methylnicotinic acid is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylmethylamino)-5-methylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 5-methyl-nicotinic acid with isopropyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-(Isopropylmethylamino)-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Isopropylmethylamino)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Isopropylmethylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in NAD+ biosynthesis.
5-Methyl-Nicotinic Acid: A derivative with a similar structure but lacking the isopropyl-methyl-amino group.
Isopropyl-Nicotinic Acid: Another derivative with different alkylation patterns.
Uniqueness
6-(Isopropylmethylamino)-5-methylnicotinic acid is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
5-methyl-6-[methyl(propan-2-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-8(3)5-9(6-12-10)11(14)15/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
VTNOISLOCWKGMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C)C(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)





![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)

![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)


![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)

